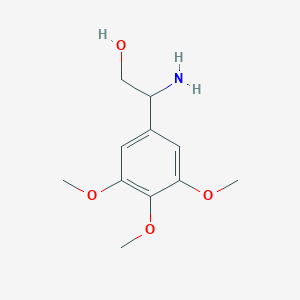

2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-2-(3,4,5-trimethoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO4/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8,13H,6,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEKREUQWGLLGPM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(CO)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10734107 | |

| Record name | 2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1183887-07-1 | |

| Record name | 2-Amino-2-(3,4,5-trimethoxyphenyl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10734107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Elucidation and Spectroscopic Characterization of 2 Amino 2 3,4,5 Trimethoxyphenyl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides unparalleled insight into the molecular framework of a compound by mapping the chemical environments of magnetically active nuclei, primarily protons (¹H) and carbon-13 (¹³C).

The ¹H NMR spectrum of 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol is predicted to exhibit distinct signals corresponding to each unique proton environment within the molecule. While specific experimental data for this exact compound is not widely published, analysis of its direct nitro-precursor, 2-nitro-1-(3,4,5-trimethoxyphenyl)ethan-1-ol, provides a strong basis for assigning chemical shifts. rsc.org The reduction of the nitro group to an amine group induces a characteristic upfield shift for the adjacent methine proton due to the change in electronic environment.

The expected ¹H NMR signals are as follows:

Aromatic Protons (H-2', H-6'): The two equivalent protons on the trimethoxyphenyl ring are expected to appear as a singlet in the aromatic region, typically around δ 6.5-6.7 ppm.

Methine Proton (-CH(NH₂)-): This proton, attached to the same carbon as the amino group, is expected to appear as a triplet or a double of doublets, depending on the coupling with the adjacent methylene (B1212753) protons. Its chemical shift would be approximately δ 4.0-4.2 ppm.

Methylene Protons (-CH₂OH): These two protons are diastereotopic due to the adjacent chiral center. They are expected to appear as two separate signals, each a double of doublets, in the range of δ 3.6-3.8 ppm.

Methoxy (B1213986) Protons (-OCH₃): The spectrum will show two sharp singlets for the methoxy groups. The single para-methoxy group (at C-4') and the two equivalent meta-methoxy groups (at C-3' and C-5') will resonate at slightly different frequencies, typically around δ 3.8 ppm.

Amine and Hydroxyl Protons (-NH₂, -OH): These protons will appear as broad singlets whose chemical shifts are highly dependent on solvent, concentration, and temperature. They are often exchanged with D₂O.

Table 1: Predicted ¹H NMR Chemical Shift Assignments for this compound (Based on analysis of its nitro-precursor and known substituent effects)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2', H-6' | 6.60 | s (singlet) | N/A |

| -CH(NH₂) | 4.10 | t (triplet) | ~5-7 |

| -CH₂OH | 3.75 | d (doublet) | ~5-7 |

| para -OCH₃ | 3.85 | s (singlet) | N/A |

| meta -OCH₃ | 3.82 | s (singlet) | N/A |

| -NH₂, -OH | Variable | br s (broad singlet) | N/A |

The ¹³C NMR spectrum provides a definitive map of the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for the complete elucidation of the carbon skeleton. uobasrah.edu.iq The assignments are based on established chemical shift ranges and data from closely related structures. rsc.org The presence of the electron-donating methoxy groups significantly influences the chemical shifts of the aromatic carbons.

Key expected signals include:

Ethanolamine (B43304) Carbons: The carbon bearing the amino group (-CH(NH₂)-) is expected around δ 55-60 ppm, while the carbon bearing the hydroxyl group (-CH₂OH) is anticipated in the δ 65-70 ppm region.

Aromatic Carbons: The quaternary carbons attached to the methoxy groups (C-3', C-4', C-5') will appear downfield. The ipso-carbon (C-1') will be in the δ 135-140 ppm range, while the protonated carbons (C-2', C-6') will be significantly upfield, around δ 103-106 ppm.

Methoxy Carbons: The carbons of the methoxy groups will produce sharp signals, with the para-methoxy carbon appearing at a slightly different shift than the two equivalent meta-methoxy carbons, both typically in the δ 56-61 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| -CH(NH₂) | 58.5 |

| -CH₂OH | 68.0 |

| C-2', C-6' | 104.0 |

| C-1' | 136.0 |

| C-3', C-5' | 153.5 |

| C-4' | 137.0 |

| meta -OCH₃ | 56.2 |

| para -OCH₃ | 60.8 |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule and to deduce its structure by analyzing its fragmentation patterns.

HRMS provides a highly accurate measurement of a molecule's mass, allowing for the unambiguous determination of its elemental formula. For this compound (Molecular Formula: C₁₁H₁₇NO₄), the calculated monoisotopic mass is 227.11576 Da. nih.gov HRMS analysis would typically detect the protonated molecular ion, [M+H]⁺, with an exact mass of 228.12304 Da, confirming the elemental composition.

ESI-TOF is a preferred method for analyzing polar and thermally sensitive molecules like amino alcohols. wiley-vch.de ESI is a soft ionization technique that typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, making it ideal for accurate molecular weight determination. nih.gov The TOF analyzer offers high resolution and mass accuracy. Under slightly more energetic conditions (in-source collision-induced dissociation), characteristic fragmentation can be observed. Key expected fragments for this compound include:

Loss of Water: A fragment corresponding to [M+H - H₂O]⁺ at m/z 210.1125.

Alpha-Cleavage: Cleavage of the C-C bond in the ethanolamine side chain is a common pathway for amines and alcohols. libretexts.orglibretexts.org This would lead to the formation of a stable benzylic ion at m/z 196.1125, corresponding to the [(3,4,5-trimethoxyphenyl)CH(NH₂)]⁺ fragment.

GC-MS is a robust technique for separating and identifying volatile compounds. ub.edu Due to the polar nature and low volatility of this compound, direct analysis is challenging. Therefore, derivatization is typically required to increase volatility and thermal stability. nih.gov A common method is silylation, for example, using N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), which converts the -OH and -NH₂ groups to -OTMS and -N(TMS)₂ or -NHTMS, respectively.

Once derivatized, the compound can be analyzed by GC-MS. The gas chromatogram can be used to assess purity, with a single, sharp peak indicating a pure sample. The mass spectrometer, typically operating under Electron Ionization (EI), generates a reproducible fragmentation pattern that serves as a molecular fingerprint for identification. The EI mass spectrum would be more complex than an ESI spectrum, with characteristic fragments arising from alpha-cleavage being particularly prominent. A major fragment would be expected at m/z 196, corresponding to the cleavage between the two side-chain carbons and retention of the charge on the nitrogen-containing fragment.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a important tool for identifying the functional groups present in a molecule. The IR spectrum of this compound and its derivatives would be expected to show characteristic absorption bands corresponding to the various functional groups present.

In related amino alcohol compounds, the IR spectra reveal distinct peaks that can be assigned to specific vibrational modes. For instance, in 2-aminoethanol, a free hydroxyl (O-H) stretching vibration is observed at approximately 3675 cm⁻¹. researchgate.net The presence of intramolecular hydrogen bonding between the hydroxyl and amino groups can lead to a red-shift (a shift to lower frequency) of the O-H stretching band. researchgate.net For example, in 2-aminoethanol and 3-aminopropanol, conformers with intramolecular O-H···N hydrogen bonds show bonded O-H stretching frequencies that are lower than the free O-H stretch. researchgate.net

The N-H stretching vibrations of the primary amino group typically appear in the region of 3300-3500 cm⁻¹. Often, two bands are observed in this region for a primary amine, corresponding to the symmetric and asymmetric stretching modes. The C-H stretching vibrations of the aromatic ring and the aliphatic ethanol (B145695) backbone would be expected in the 2850-3000 cm⁻¹ region. sapub.org

The presence of the trimethoxyphenyl group introduces additional characteristic bands. The C-O stretching vibrations of the methoxy groups would likely appear as strong bands in the fingerprint region, typically around 1000-1300 cm⁻¹. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ range. Furthermore, characteristic bands for the ether linkages (Ar-O-CH₃) would also be present.

A detailed analysis of the IR spectrum of this compound would involve assigning each of these bands to their corresponding functional groups and vibrational modes, providing a comprehensive picture of the molecule's composition.

Table 1: Expected Infrared Absorption Regions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Alcohol) | Stretching (Free) | ~3675 |

| O-H (Alcohol) | Stretching (H-bonded) | <3675 (broad) |

| N-H (Amine) | Stretching | 3300-3500 |

| C-H (Aromatic/Aliphatic) | Stretching | 2850-3000 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Methoxy/Alcohol) | Stretching | 1000-1300 |

| Ar-O-C (Ether) | Stretching | ~1250 (asymmetric), ~1040 (symmetric) |

X-ray Crystallography for Solid-State Molecular and Crystal Structure Analysis

X-ray crystallography is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. nih.gov This method provides detailed information about molecular geometry, conformational features, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.

Determination of Molecular Geometry and Conformational Features

X-ray diffraction analysis of a suitable single crystal of this compound would yield precise data on bond lengths, bond angles, and torsion angles. nih.gov The trimethoxyphenyl ring is expected to be largely planar, although the methoxy groups may exhibit some out-of-plane twisting. The ethanolamine side chain, with its rotatable single bonds, can adopt various conformations. scribd.com

Conformational analysis of related amino alcohols, such as 2-aminoethanol, indicates that the most stable conformer often allows for the formation of an intramolecular hydrogen bond between the hydroxyl and amino groups. researchgate.netnih.gov The specific conformation adopted by this compound in the solid state will be influenced by a balance of intramolecular forces, such as hydrogen bonding and steric hindrance from the bulky trimethoxyphenyl group, and intermolecular packing forces within the crystal lattice. Computational modeling can complement experimental X-ray data by exploring the potential energy landscape of different conformers. nih.gov

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Interactions

Hydrogen bonding plays a critical role in the structure and properties of amino alcohols. jchemrev.com In the crystal structure of this compound, both intramolecular and intermolecular hydrogen bonds are anticipated.

An intramolecular hydrogen bond could form between the hydroxyl group (-OH) as a donor and the nitrogen atom of the amino group (-NH₂) as an acceptor (O-H···N). nih.gov The presence and strength of this interaction would influence the conformation of the ethanolamine side chain. researchgate.net

Intermolecular hydrogen bonds are also expected to be significant in the crystal packing. The amino group can act as a hydrogen bond donor (N-H···O or N-H···N), and both the hydroxyl oxygen and the amino nitrogen can act as hydrogen bond acceptors. These interactions can link molecules together to form chains, sheets, or more complex three-dimensional networks. nih.govresearchgate.net The methoxy oxygen atoms on the trimethoxyphenyl ring could also participate in weaker C-H···O hydrogen bonds.

Crystal Packing Arrangements and Supramolecular Synthons

In the case of this compound, common supramolecular synthons involving amino and hydroxyl groups are likely to be observed. For example, centrosymmetric dimers formed through N-H···O hydrogen bonds are a common motif in related structures. nih.gov The specific packing arrangement will be influenced by the shape of the molecule and the need to fill space efficiently. Analysis of the crystal packing can reveal how the molecules self-assemble in the solid state, which can impact physical properties such as solubility and melting point.

Polymorphism Studies

Polymorphism is the ability of a solid material to exist in more than one crystalline form. google.com Different polymorphs of a compound have the same chemical composition but differ in their crystal structure, which can lead to variations in their physical and chemical properties.

A polymorphism study of this compound would involve a systematic search for different crystalline forms by varying crystallization conditions such as solvent, temperature, and cooling rate. Each potential polymorph would be characterized by techniques such as X-ray powder diffraction (XRPD), differential scanning calorimetry (DSC), and infrared spectroscopy to identify and distinguish the different forms. The discovery of multiple polymorphs would be significant for understanding the solid-state behavior of this compound.

Other Spectroscopic and Analytical Techniques

In addition to IR spectroscopy and X-ray crystallography, other analytical techniques are essential for a comprehensive characterization of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique would provide detailed information about the chemical environment of the hydrogen atoms in the molecule. chemicalbook.comchemicalbook.com The spectrum would show distinct signals for the aromatic protons, the methoxy protons, the methylene and methine protons of the ethanolamine side chain, and the protons of the amino and hydroxyl groups. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would confirm the molecular structure.

¹³C NMR: This would reveal the number and types of carbon atoms in the molecule, including those in the aromatic ring, the methoxy groups, and the ethanolamine backbone. rsc.org

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. nist.govgovinfo.gov The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. chembk.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the atoms within the molecule.

Table 2: Summary of Other Analytical Techniques

| Technique | Information Obtained |

| ¹H NMR | Number and chemical environment of hydrogen atoms, structural connectivity. |

| ¹³C NMR | Number and types of carbon atoms, molecular skeleton. |

| Mass Spectrometry | Molecular weight, elemental composition, fragmentation patterns for structural elucidation. |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is an essential technique used to determine the mass percentages of the elements (typically Carbon, Hydrogen, and Nitrogen, known as CHN analysis) within a compound. This experimental data is then used to determine the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. For this compound, the molecular formula is C₁₁H₁₇NO₄. The theoretical stoichiometric composition can be calculated from this formula and the atomic masses of its constituent elements.

The process involves calculating the molar mass of the entire compound and the total mass of each element within one mole of the compound. The percentage composition of each element is then found by dividing the element's total mass by the molar mass and multiplying by 100.

Theoretical Elemental Composition of this compound The theoretical percentages are derived from its molecular formula, C₁₁H₁₇NO₄, and a molar mass of 227.26 g/mol .

| Element | Atomic Mass ( g/mol ) | Moles in Formula | Total Mass Contribution ( g/mol ) | Stoichiometric Composition (%) |

| Carbon (C) | 12.01 | 11 | 132.11 | 58.13% |

| Hydrogen (H) | 1.008 | 17 | 17.14 | 7.54% |

| Nitrogen (N) | 14.01 | 1 | 14.01 | 6.16% |

| Oxygen (O) | 16.00 | 4 | 64.00 | 28.16% |

| Total | 227.26 | 100.00% |

In practice, experimental results from CHN analysis are compared against these theoretical values to confirm the purity and identity of a synthesized sample. Any significant deviation could indicate the presence of impurities or that the incorrect compound has been formed. This analysis is equally critical for derivatives, where the addition or modification of functional groups, such as in (S)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride or 2-Amino-2-(2,3,4-trimethoxyphenyl)ethanol oxalate (B1200264), would lead to a different, predictable stoichiometric composition.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which causes the promotion of electrons from a ground state to a higher energy state. The specific wavelengths of light absorbed provide information about the electronic transitions possible within the molecule, which is directly related to its structure, particularly the presence of chromophores (light-absorbing groups).

For this compound, the primary chromophore is the 3,4,5-trimethoxyphenyl group. The presence of the aromatic ring with its conjugated π-system, along with atoms like oxygen and nitrogen that possess non-bonding electrons (n-electrons), gives rise to characteristic electronic transitions.

The main types of electronic transitions are:

π → π* (pi to pi-star) transitions: These occur in molecules with π-bonds, such as aromatic rings. They are typically high-energy transitions resulting in strong absorption bands. The conjugated system of the phenyl ring in the target molecule is expected to produce prominent π → π* absorptions.

n → π* (n to pi-star) transitions: These involve the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an antibonding π* orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions.

The solvent in which the sample is analyzed can also influence the absorption spectrum. Changes in solvent polarity can shift the absorption maxima (λmax) of both n → π* and π → π* transitions. For derivatives of this compound, altering the substituents on the phenyl ring would modify the electronic environment of the chromophore, leading to predictable shifts in the absorption wavelengths.

Expected Electronic Transitions for this compound

| Transition Type | Involved Orbitals | Responsible Functional Groups | Expected Wavelength Region |

| π → π | Bonding π to Antibonding π | Phenyl ring | Strong absorption in the UV region (~200-280 nm) |

| n → π | Non-bonding n to Antibonding π | Methoxy groups (-OCH₃), Hydroxyl group (-OH), Amino group (-NH₂) | Weaker absorption at longer wavelengths in the UV region (>270 nm) |

Thermogravimetric Analysis (TGA) for Thermal Stability Profiling

Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This method is used to determine the thermal stability of materials and to study their decomposition kinetics. A TGA experiment produces a thermogram (TG curve), which plots mass change versus temperature, and its derivative (DTG curve), which shows the rate of mass change.

The thermal decomposition of an organic compound like this compound typically occurs in distinct stages.

Initial Weight Loss: A minor weight loss at lower temperatures (typically below 150°C) often corresponds to the evaporation of residual moisture or solvent.

Decomposition: As the temperature increases, covalent bonds within the molecule begin to break, leading to significant weight loss. This decomposition may occur in one or multiple steps, with each step corresponding to the loss of specific fragments of the molecule. The temperatures at which these events occur indicate the compound's thermal stability.

Residue: The mass remaining at the end of the analysis at high temperatures is the final residue.

For derivatives, the nature and position of substituents can significantly affect thermal stability. For instance, an increase in the length of a hydrocarbon chain in a substituent has been shown to increase the thermal stability of some compounds. The analysis of this compound and its derivatives by TGA would reveal how structural modifications impact their thermal properties.

Representative TGA Profile for an Organic Compound

| Temperature Range (°C) | Mass Loss (%) | Associated Event |

| 30 – 120 | ~1-2% | Loss of adsorbed water/volatiles |

| 200 – 350 | ~40-50% | Major decomposition step; loss of side chains and initial ring fragmentation |

| 350 – 600 | ~30-40% | Further decomposition of the molecular backbone |

| > 600 | - | Formation of stable char residue |

Computational Chemistry and Theoretical Studies of 2 Amino 2 3,4,5 Trimethoxyphenyl Ethanol

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a detailed description of molecular systems from first principles. For a molecule like 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol, these calculations can elucidate its fundamental properties.

The first and most crucial step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. Software packages like Gaussian are widely used for this purpose. mcgill.cayoutube.com The optimization is typically performed using methods such as Density Functional Theory (DFT) or Hartree-Fock (HF) theory, paired with a suitable basis set (e.g., 6-311++G(d,p)) that provides a mathematical description of the atomic orbitals. materialsciencejournal.orgnih.gov

The process starts with an initial guess of the molecular geometry, which can be constructed using molecular building tools. youtube.com The calculation then iteratively adjusts the positions of the atoms, calculating the forces on each atom at each step, until a configuration is found where the net forces are negligible, and the energy is at a minimum. researchgate.net The absence of imaginary vibrational frequencies in a subsequent frequency calculation confirms that the optimized structure is a true energy minimum. researchgate.net For this compound, this would yield precise information on bond lengths, bond angles, and dihedral angles, defining its most stable conformation.

Table 1: Representative Optimized Geometrical Parameters for an Aminoethanol Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (ring) | 1.39 | C-C-C (ring) | 120.0 |

| C-O (methoxy) | 1.37 | C-O-C | 117.0 |

| C-C (ethyl) | 1.54 | C-C-N | 110.0 |

| C-N | 1.47 | C-C-O (hydroxyl) | 109.5 |

| C-O (hydroxyl) | 1.43 | H-O-C | 109.0 |

| N-H | 1.01 | H-N-H | 107.0 |

| O-H | 0.96 |

Note: This table presents typical values for a molecule with similar functional groups and is for illustrative purposes.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability and reactivity. wikipedia.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. researchgate.net

For this compound, the HOMO is likely to be localized on the electron-rich trimethoxyphenyl ring and the amino group, while the LUMO may be distributed over the aromatic system. The analysis of these orbitals provides insights into the molecule's electronic transitions and its potential interactions with other species.

Table 2: Representative Frontier Orbital Energies and Related Properties

| Parameter | Energy (eV) |

| EHOMO | -5.8 |

| ELUMO | -0.5 |

| Energy Gap (ΔE) | 5.3 |

| Ionization Potential (I) | 5.8 |

| Electron Affinity (A) | 0.5 |

| Electronegativity (χ) | 3.15 |

| Chemical Hardness (η) | 2.65 |

Note: These values are representative and serve to illustrate the data obtained from a HOMO-LUMO analysis.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. wisc.edu This analysis is instrumental in understanding hyperconjugative interactions, which are stabilizing interactions resulting from the delocalization of electron density from a filled (donor) orbital to an empty (acceptor) orbital. nih.gov

Table 3: Representative NBO Analysis Data for a Key Interaction

| Donor NBO (i) | Occupancy | Acceptor NBO (j) | Occupancy | E(2) (kcal/mol) |

| LP (1) N | 1.98 e | σ(C-C) | 0.02 e | 5.2 |

| LP (2) O (methoxy) | 1.97 e | σ(C-C)ring | 0.03 e | 2.8 |

Note: E(2) represents the stabilization energy of the hyperconjugative interaction. This table is illustrative.

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. These calculations are typically performed using the same level of theory (e.g., DFT with B3LYP functional or HF) as the geometry optimization. researchgate.netresearchgate.net The calculated frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors inherent in the computational methods. semanticscholar.org

The analysis of the vibrational modes allows for a detailed assignment of the experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional vibrations of different functional groups. For this compound, this would help in identifying the characteristic vibrations of the amino group, the hydroxyl group, the methoxy (B1213986) groups, and the phenyl ring.

Table 4: Representative Calculated Vibrational Frequencies and Assignments

| Vibrational Mode | Calculated Frequency (cm-1) (Scaled) | Experimental Frequency (cm-1) |

| N-H stretch (asymmetric) | 3450 | 3445 |

| N-H stretch (symmetric) | 3360 | 3355 |

| O-H stretch | 3300 | 3290 |

| C-H stretch (aromatic) | 3050 | 3048 |

| C-H stretch (aliphatic) | 2950 | 2945 |

| C=C stretch (aromatic) | 1600 | 1598 |

| C-O stretch (methoxy) | 1250 | 1245 |

Note: This is an illustrative table of expected vibrational frequencies.

Beyond vibrational frequencies, computational chemistry can also predict the intensities of IR and Raman bands. Furthermore, it can be used to calculate nonlinear optical (NLO) properties, such as the first hyperpolarizability (β). This property is a measure of how the dipole moment of a molecule changes in the presence of a strong electric field and is relevant for materials used in optical devices. The calculation of these properties provides a more complete theoretical spectrum that can be compared with experimental data.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. mdpi.com It is plotted on the electron density surface and uses a color scale to indicate regions of different electrostatic potential. Red colors typically represent regions of negative potential (electron-rich), which are prone to electrophilic attack, while blue colors indicate regions of positive potential (electron-poor), which are susceptible to nucleophilic attack. researchgate.net

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the methoxy and hydroxyl groups, as well as the nitrogen atom of the amino group, due to their lone pairs of electrons. The hydrogen atoms of the amino and hydroxyl groups would exhibit positive potential. This map is invaluable for predicting sites of intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns. embrapa.br

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking serves as a important computational tool to predict the binding orientation of a small molecule to a macromolecular target. This technique is instrumental in understanding the potential interactions that drive the biological activity of compounds like this compound.

Theoretical Assessment of Binding Affinities to Molecular Targets (e.g., Tubulin, Hsp90)

Computational studies have explored the binding of molecules structurally related to this compound with various biological targets, particularly those implicated in cancer, such as tubulin and Heat Shock Protein 90 (Hsp90).

Tubulin: The 3,4,5-trimethoxyphenyl moiety is a key feature in many compounds that bind to the colchicine (B1669291) site of tubulin, a critical protein for microtubule formation and cell division. Molecular docking studies on various series of compounds containing this moiety have consistently shown favorable binding energies. For instance, a series of 2-amino-3,4,5-trimethoxybenzophenone analogues, which share the trimethoxyphenyl group, were identified as potent tubulin polymerization inhibitors that target the colchicine binding site. nih.gov Similarly, novel 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles have been synthesized and shown to interact with the colchicine site of tubulin. nih.gov Molecular modeling of these thiazole (B1198619) derivatives helped in understanding their potent antimitotic activity. nih.gov Another study on 3,4,5-trimethoxychalcones demonstrated that the 3,4,5-trimethoxyphenyl ring fits well into a sub-cavity of the colchicine binding site, contributing significantly to the ligand-tubulin interaction. researchgate.net In silico docking of grossgemin amino derivatives also revealed binding to the colchicine site of tubulin, with the trimethoxyphenyl ring occupying a key pocket. semanticscholar.org

Hsp90: Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins involved in cell growth and survival, making it an attractive cancer drug target. nih.govnih.gov Inhibitors often target the N-terminal ATP-binding pocket. mdpi.com Molecular docking has been employed to identify and optimize Hsp90 inhibitors. For example, structure-based virtual screening has successfully identified potent Hsp90 inhibitors, with docking scores indicating strong binding affinity. nih.gov The binding of selenoderivatives of geldanamycin (B1684428), a known Hsp90 inhibitor, to the N-terminal domain has been investigated using molecular docking, revealing that these derivatives maintain crucial interactions. scirp.orgresearchgate.net While direct docking studies of this compound with Hsp90 are not extensively reported, the principles of ligand binding to the ATP-binding site are well-established through computational methods. mdpi.comscirp.org

Interactive Table: Predicted Binding Affinities of Related Compounds

| Compound Class | Target | Predicted Binding Energy (kcal/mol) | Key Finding |

|---|---|---|---|

| Grossgemin amino derivative | Tubulin | -25.05 | Binds to the colchicine site. semanticscholar.org |

| 2-amino-3,4,5-trimethoxybenzophenones | Tubulin | - | Potent inhibitors targeting the colchicine site. nih.gov |

Elucidation of Key Binding Site Interactions (e.g., Hydrogen Bonds, Hydrophobic Interactions, π-π Stacking)

The stability of a ligand-target complex is determined by a network of non-covalent interactions. For compounds featuring the 3,4,5-trimethoxyphenyl group, these interactions are critical for their binding affinity.

Interactions with Tubulin: In the colchicine binding site of tubulin, the trimethoxyphenyl moiety typically engages in extensive nonpolar interactions. For example, in a series of 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives, the trimethoxyphenyl group was found to be in contact with the cysteine residue Cys241. nih.gov The amino group in these compounds can form hydrogen bonds with residues like Thr179 and Ser178. nih.gov Similarly, for grossgemin derivatives, the trimethoxyphenyl ring forms hydrophobic interactions with Lys254 and Leu248. semanticscholar.org

General Principles: The presence of both hydrogen bond donors/acceptors (amino and hydroxyl groups) and a lipophilic aromatic ring in this compound suggests its potential to engage in a variety of interactions, including hydrogen bonds with polar amino acid residues and hydrophobic or π-π stacking interactions with aromatic residues within a binding pocket. researchgate.netresearchgate.net

Conformational Analysis of Compound-Target Complexes

Understanding the three-dimensional arrangement of a compound within its binding site is crucial for structure-based drug design. Conformational analysis of docked complexes reveals the most stable binding poses and the spatial relationships between the ligand and target residues.

Molecular dynamics (MD) simulations are often used to refine the docked poses and to study the dynamic behavior of the ligand-target complex. mdpi.com For example, MD simulations of Hsp90β in complex with inhibitors like geldanamycin have been used to understand the flexibility of the protein and its impact on ligand binding. mdpi.com Such analyses can reveal how the ligand induces or adapts to conformational changes in the protein upon binding. For tubulin inhibitors, docking studies show how the ligand orients itself to maximize favorable interactions, such as the positioning of the trimethoxyphenyl ring deep within the hydrophobic colchicine pocket. researchgate.netsemanticscholar.org The conformational analysis provides a static and dynamic picture of the binding event, which is essential for explaining the compound's activity and for guiding further optimization.

In Silico Prediction of Physicochemical and ADME-Related Properties (Excluding Human Metabolic Profiles)

Computational methods are widely used to predict the physicochemical properties of molecules, which are critical determinants of their absorption, distribution, metabolism, and excretion (ADME) profiles.

Lipophilicity and Hydrophilicity Predictions (e.g., LogP values)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water, is a key parameter in drug design as it influences solubility, permeability, and plasma protein binding. mdpi.comnih.gov

Interactive Table: Predicted Physicochemical Properties

| Property | Predicted Value Range | Significance |

|---|---|---|

| LogP | < 5 | Indicates a balance between lipophilicity and hydrophilicity, favorable for drug-likeness. mdpi.com |

Structure Activity Relationship Sar and Molecular Design Principles for 2 Amino 2 3,4,5 Trimethoxyphenyl Ethanol Analogues

Impact of Aromatic Ring Substitutions on Molecular Interactions

The nature, position, and number of substituents on the aromatic ring of 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol analogues play a pivotal role in modulating their interaction with target proteins. These substitutions can influence the electronic properties, lipophilicity, and steric profile of the molecule, all of which are critical determinants of ligand-target affinity and selectivity.

Influence of Methoxy (B1213986) Group Position and Number

The methoxy groups on the phenyl ring are significant contributors to the biological activity of this compound and its analogues. nih.gov The number and position of these groups can dramatically alter the compound's properties and its interaction with biological targets. For instance, studies on related compounds have shown that the deletion of methoxy groups can lead to a significant drop in agonist potency. nih.gov The 3,4,5-trimethoxy substitution pattern is a key feature, and any deviation from this arrangement can lead to changes in cardiotropic activity, as observed in analogues where the position of the methoxy groups in the phenyl rings was altered. upi.edu

The presence of multiple methoxy groups can bestow favorable physicochemical and ADME (absorption, distribution, metabolism, and excretion) properties, which are advantageous for drug design. nih.gov Research on dimethoxy congeners of related compounds has indicated that while the absolute configuration may not be a major determinant for interaction with certain receptors, the presence and positioning of the methoxy groups are crucial for activity. nih.gov

Table 1: Influence of Methoxy Group Modifications on Activity

| Compound Analogue | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| Desmethoxy analogues | Deletion of one or both methoxy groups | Significant drop in agonist potency | nih.gov |

| Positional Isomers | Alteration of methoxy group positions | Changes in cardiotropic activity | upi.edu |

| Dimethoxy Congeners | Variation in methoxy group number | Crucial for biological activity | nih.gov |

Effects of Electron-Donating and Electron-Withdrawing Groups on Ligand-Target Affinity

The electronic nature of substituents on the aromatic ring significantly influences ligand-target affinity. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring, thereby affecting its interaction with the binding site of a target protein. studypug.com

Generally, electron-donating groups increase the electron density of the aromatic ring, which can enhance interactions with electron-deficient pockets in a receptor. nih.gov Conversely, electron-withdrawing groups decrease the electron density and can favor interactions with electron-rich areas of the binding site. mdpi.com Studies on various molecular frameworks have demonstrated that the strategic placement of EDGs and EWGs can modulate the photophysical and electronic properties of molecules, which in turn can affect their biological activity. researchgate.netrsc.org For example, in some systems, the addition of an electron-withdrawing group like trifluoromethyl (–CF3) has been shown to improve hydrogen bond strength with target residues. scielo.br

In the context of this compound analogues, the introduction of various EDGs or EWGs would be expected to fine-tune the electronic character of the phenyl ring, potentially leading to enhanced binding affinity and selectivity for their biological targets.

Table 2: Predicted Effects of Electronic Group Substitution

| Substituent Type | Example Group | Predicted Effect on Aromatic Ring | Potential Impact on Ligand-Target Affinity |

|---|---|---|---|

| Electron-Donating Group (EDG) | -OH, -NH2, -OCH3 | Increases electron density | Enhance interactions with electron-deficient binding sites |

| Electron-Withdrawing Group (EWG) | -NO2, -CN, -CF3 | Decreases electron density | Favor interactions with electron-rich binding sites |

Role of Halogen Substituents in Modulating Molecular Recognition

Halogen substituents such as fluorine, chlorine, and bromine can significantly modulate the molecular recognition of a ligand by its target. chemrxiv.org Halogens can influence a molecule's conformation, lipophilicity, and metabolic stability. Furthermore, they can participate in specific non-covalent interactions, including halogen bonding, which can contribute to binding affinity. researchgate.net

The introduction of a halogen atom onto the aromatic ring of this compound analogues could lead to altered selectivity and affinity. For instance, fluorination of a phenyl ring has been shown to create subtle changes in protein elution in multimodal anion exchange systems, indicating an alteration in molecular interactions. nih.gov In other molecular series, the presence of a chlorine atom was found to be a generally acceptable substituent that could provide effective analogues. mdpi.com The strategic placement of halogens can thus be a valuable tool in the design of analogues with improved pharmacological profiles.

Modification of the Aminoethanol Moiety

The aminoethanol side chain is a critical pharmacophoric element of this compound. Modifications to this moiety, including alterations to the functional groups and changes in chain length or conformation, can have profound effects on the compound's biological activity.

Significance of the Amino and Hydroxyl Functional Groups in Hydrogen Bonding and Biochemical Modulation

The amino (NH2) and hydroxyl (OH) groups of the aminoethanol moiety are key players in forming hydrogen bonds with the biological target. scbt.comnih.gov These hydrogen bonds are often crucial for anchoring the ligand in the binding pocket and for conferring selectivity. nih.gov The protonated amino group can act as a hydrogen bond donor, while the hydroxyl group can act as both a donor and an acceptor. researchgate.net

The ability of these groups to participate in hydrogen bonding is fundamental to the biochemical modulation exerted by these compounds. researchgate.net Even subtle changes, such as the substitution of a key hydrogen-bonding residue in a protein's binding site, can significantly affect the binding of ethanol (B145695) and other alcohols. nih.gov Therefore, the integrity and optimal positioning of the amino and hydroxyl groups are paramount for maintaining the biological activity of this compound analogues.

Chain Elongation and Cyclization Effects on Structural Conformation and Binding

Modifying the length of the carbon chain separating the amino and hydroxyl groups, or introducing conformational constraints through cyclization, can significantly impact the molecule's three-dimensional shape and its ability to fit into a binding site. nih.gov

Chain elongation can alter the distance between the key interacting groups (amino and hydroxyl) and the aromatic ring, which may affect the compound's ability to adopt the optimal conformation for binding. nih.gov For instance, in some multimodal ligand systems, increasing the distance between the charged group and the hydrophobic group led to weaker binding. nih.gov

Cyclization, on the other hand, reduces the conformational flexibility of the molecule. This can be advantageous if the rigidified conformation is the one recognized by the target receptor, as it can lead to an increase in binding affinity due to a lower entropic penalty upon binding. uq.edu.au However, if the cyclization locks the molecule in an unfavorable conformation, a loss of activity will be observed. Various cyclization strategies have been employed in medicinal chemistry to enhance the stability and pharmacological properties of peptides and other small molecules. nih.govnih.gov

Integration of Heterocyclic Scaffolds into 2-(3,4,5-trimethoxyphenyl)ethanol (B1588811) Analogs

The incorporation of heterocyclic rings into the scaffold of 2-(3,4,5-trimethoxyphenyl)ethanol has been a productive strategy in medicinal chemistry to develop novel therapeutic agents. These heterocyclic moieties can serve as bioisosteric replacements for other functional groups, impart conformational rigidity, and introduce new interaction points with biological targets, thereby modulating the pharmacological profile of the parent compound.

Thiazole (B1198619) Ring Incorporations and their Conformational Effects

Research into 2-amino-4-(3′,4′,5′-trimethoxyphenyl)-5-aryl thiazoles has shown that these compounds can be potent microtubule targeting agents. In these analogues, the 3,4,5-trimethoxyphenyl group, which is also found in the potent natural product combretastatin (B1194345) A-4, is considered crucial for binding to tubulin. The thiazole ring serves to orient the 3,4,5-trimethoxyphenyl moiety and a second aryl group in a conformationally restricted manner that is favorable for interaction with the colchicine (B1669291) binding site on tubulin.

The substitution pattern on the thiazole ring and the second aryl group has a significant impact on the biological activity. For instance, the introduction of both electron-donating and electron-withdrawing groups on the 5-aryl substituent can enhance the antiproliferative activity compared to the unsubstituted analogue. Furthermore, modifications at the 2-amino position of the thiazole ring have demonstrated that increasing the steric bulk, for example, from a methylamino to a dimethylamino group, can lead to a decrease in activity, possibly due to steric hindrance at the binding site. Molecular dynamics simulations have suggested that the presence of two methyl groups on the nitrogen can induce a significant conformational change in the binding site residues of tubulin.

The following table summarizes the antiproliferative activity of a series of 2-substituted-4-(3′,4′,5′-trimethoxyphenyl)-5-arylthiazoles, highlighting the structure-activity relationships.

| Compound | R1 (at C2) | R2 (at C5-phenyl) | Antiproliferative Activity (IC50, nM) |

|---|---|---|---|

| 1 | -NH2 | -H | >1000 |

| 2 | -NH2 | 4-OCH3 | 150 |

| 3 | -NHCH3 | 4-OCH3 | 8 |

| 4 | -N(CH3)2 | 4-OCH3 | 850 |

| 5 | -NH2 | 4-OC2H5 | 0.5 |

| 6 | -NHCH3 | 4-OC2H5 | 0.3 |

Pyrimidine (B1678525) and Quinazoline (B50416) Ring System Derivatizations

The pyrimidine and quinazoline ring systems have been explored as core structures in the design of novel bioactive molecules, including analogues that incorporate the 3,4,5-trimethoxyphenyl moiety. These nitrogen-containing heterocyclic scaffolds are prevalent in many clinically used drugs and natural products.

In the context of analogues related to this compound, the 3,4,5-trimethoxyphenyl group is often appended to a pyrimidine or a fused pyrimidine system like quinazoline or a nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine. This structural motif is recognized for its ability to interact with various biological targets, including enzymes like dihydrofolate reductase (DHFR) and protein kinases such as Epidermal Growth Factor Receptor (EGFR).

For example, a series of 2,7-diaryl- nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, with a 3,4,5-trimethoxyphenyl ring at the 7-position, have been synthesized and evaluated as tubulin polymerization inhibitors. Structure-activity relationship studies on these compounds revealed that the nature of the substituent at the 2-position of the triazolopyrimidine core is critical for their antiproliferative activity. The presence of a p-toluidino moiety at the 2-position, in combination with the 7-(3′,4′,5′-trimethoxyphenyl) group, resulted in a highly potent compound with nanomolar activity against several cancer cell lines.

The following table presents data on the antiproliferative activity of some 7-(3′,4′,5′-trimethoxyphenyl) nih.govnih.govresearchgate.nettriazolo[1,5-a]pyrimidine derivatives, illustrating the effect of substitution at the 2-position. nih.gov

| Compound | Substituent at C2 | Antiproliferative Activity (IC50, nM) against HeLa cells |

|---|---|---|

| 1 | -Cl | 1500 |

| 2 | -NH-phenyl | 85 |

| 3 | -NH-(4-methylphenyl) | 38 |

| 4 | -NH-(4-methoxyphenyl) | 65 |

| 5 | -NH-benzyl | >10000 |

Oxazoline (B21484) and Thiocarbamide Analogues

Oxazoline and thiocarbamide moieties have also been incorporated into analogues of this compound to explore their potential as bioactive agents. The oxazoline ring, a five-membered heterocycle with one oxygen and one nitrogen atom, can be considered a constrained analogue of the ethanolamine (B43304) side chain.

The synthesis of 2-amino-5-aryl-2-oxazolines has been reported, and these compounds have shown potent appetite suppressant activity. mdma.ch While these initial studies did not specifically include a 3,4,5-trimethoxyphenyl substituent, they established the pharmacological potential of the 2-amino-2-oxazoline scaffold. More relevantly, novel trimethoxyphenyl-based analogues have been synthesized starting from 2-(3,4-dimethoxyphenyl)-4-(3,4,5-trimethoxybenzylidene)oxazolone. nih.gov These studies demonstrate the chemical tractability of incorporating the trimethoxyphenyl moiety into oxazoline-related structures.

Thiocarbamide (thiourea) and its derivatives are versatile building blocks in organic synthesis and have been used to construct various heterocyclic systems. For instance, (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamides have been synthesized and subsequently cyclized to form 1,3,4-thiadiazole (B1197879) derivatives. nih.gov In these structures, the 3,4,5-trimethoxyphenyl group is retained, and the thiocarbamide-derived heterocycle introduces new structural features that can influence biological activity.

The following table provides examples of cytotoxic activity for some trimethoxyphenyl-based analogues derived from an oxazolone (B7731731) precursor. nih.gov

| Compound | Structural Modification of Oxazolone Ring | Cytotoxic Activity (IC50, µM) against HepG2 cells |

|---|---|---|

| 1 | Ring opening with methanol (B129727) | 18.5 |

| 2 | Ring opening with ethanol | 19.2 |

| 3 | Reaction with glycine | 9.8 |

| 4 | Reaction with L-phenylalanine | 15.4 |

| 5 | Formation of N-phenyl triazinone derivative | 1.38 |

Stereochemical Considerations in Molecular Design

Stereochemistry plays a critical role in the biological activity of many pharmaceuticals, as stereoisomers can exhibit significantly different pharmacological and toxicological properties. This is due to the chiral nature of most biological targets, such as enzymes and receptors, which can lead to stereoselective interactions with drug molecules.

In the context of this compound and its analogues, the presence of at least one chiral center at the carbon atom bearing the amino and hydroxyl groups means that the compound can exist as a pair of enantiomers (R and S isomers). The spatial arrangement of the substituents around this chiral center can profoundly influence the binding affinity and efficacy of the molecule at its biological target.

The development of enantioselective synthetic methods is crucial for obtaining stereochemically pure compounds, which allows for the evaluation of the biological activity of individual enantiomers. chemrxiv.orgmdpi.com This is important because in some cases, one enantiomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to undesirable side effects. Biocatalytic methods, for example, have been successfully employed for the synthesis of chiral alcohols and amino acids, which are key intermediates for many pharmaceuticals. mdpi.com

For analogues that are designed to mimic natural products like combretastatin A-4, which has a cis-stilbene (B147466) backbone, the stereochemistry of the double bond is critical for its potent tubulin polymerization inhibitory activity. When the double bond is replaced with a heterocyclic ring, such as a thiazole, the ring serves to lock the two aryl groups in a specific spatial orientation that mimics the active cis-conformation of the natural product. Any deviation from this optimal conformation can lead to a significant loss of activity.

While specific studies detailing the differential activity of the R and S enantiomers of this compound are not extensively available in the provided search results, the general principles of stereochemistry in drug design strongly suggest that this would be a critical factor to consider in the development of any therapeutic agent based on this scaffold. The synthesis and biological evaluation of individual stereoisomers would be a key step in the optimization of such compounds.

Molecular Interaction Mechanisms and in Vitro Biochemical Studies of 2 Amino 2 3,4,5 Trimethoxyphenyl Ethanol and Its Analogs

Cellular Mechanistic Studies (In Vitro, Non-Clinical)

Modulation of Biochemical Pathways at the Molecular Level

The molecular structure of 2-amino-2-(3,4,5-trimethoxyphenyl)ethanol, characterized by a trimethoxyphenyl group, an amino group, and a hydroxyl group, provides a scaffold for diverse interactions with biological macromolecules. Research into this compound and its structural analogs has revealed specific modulatory effects on key biochemical pathways, primarily through enzyme inhibition and interactions with structural proteins. The amino and hydroxyl functionalities are crucial, often participating in hydrogen bonding with the active sites of enzymes or the binding sites of receptors, which can lead to the modulation of their activity.

Inhibition of Tubulin Polymerization

A significant body of research has focused on analogs of this compound, particularly those containing the 3,4,5-trimethoxyphenyl (TMP) moiety, for their potent effects on microtubule dynamics. Microtubules are essential cytoskeletal proteins composed of α- and β-tubulin heterodimers, playing a critical role in cell division, structure, and intracellular transport. Compounds that interfere with tubulin polymerization are therefore of significant interest.

Studies have shown that compounds featuring a 2-amino-3-(3,4,5-trimethoxybenzoyl) skeleton are potent inhibitors of tubulin polymerization. These molecules exert their effects by binding to the colchicine (B1669291) site on β-tubulin. This interaction disrupts the assembly of microtubules, leading to a halt in the cell cycle at the G2/M phase and subsequently inducing apoptosis. The trimethoxyphenyl ring is a critical pharmacophore for this activity, positioning the molecule correctly within the binding pocket.

The inhibitory activity is often quantified by the half-maximal inhibitory concentration (IC50). For instance, a series of 2-amino-3,4,5-trimethoxybenzophenone analogues demonstrated significant inhibitory activity against tubulin polymerization. The lead compound from this series showed an IC50 value of 1.6 µM, which is comparable to the well-known tubulin inhibitor, combretastatin (B1194345) A-4 (IC50 = 1.9 µM).

Detailed Research Findings on Analog-Induced Pathway Modulation

The cytotoxic and tubulin polymerization inhibitory activities of several analogs containing the trimethoxyphenyl group have been evaluated. The data highlights the structure-activity relationship (SAR), where modifications to different parts of the molecule can significantly impact its biological efficacy. For example, in one study, the introduction of an amino group at the C2 position of the benzophenone (B1666685) A ring and the C3' position of the B ring was found to be crucial for maximizing activity. Another study on 2-amino-3-(3,4,5-trimethoxybenzoyl)-4,5,6,7-tetrahydrothieno[b]pyridine derivatives showed that the nature of the substituent on the nitrogen at position 6 influenced the antimitotic potency.

The following tables summarize the in vitro activity of selected trimethoxyphenyl-containing compounds from published research.

Table 1: Cytotoxic Activity of 2-Amino-3,4,5-trimethoxybenzophenone Analogues against Human Cancer Cell Lines

| Compound | Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| Lead Compound 17 | Variety of human cancer cell lines | 7-16 | |

| MDR(+) cancer cell line | 7-16 |

Table 2: Tubulin Polymerization Inhibition by Trimethoxyphenyl Analogues

| Compound | Assay | IC50 (µM) | Reference |

|---|---|---|---|

| Lead Compound 17 (2-amino-3,4,5-trimethoxybenzophenone analogue) | Tubulin Polymerization Inhibition | 1.6 | |

| Combretastatin A-4 (Reference) | Tubulin Polymerization Inhibition | 1.9 | |

| 2-amino-3-(3,4,5-trimethoxybenzoyl)-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[b]pyridine | Inhibition of Cancer Cell Growth (IC50 values range) | 0.025-0.090 |

Enzyme and Receptor Interactions

While the primary documented pathway modulation for trimethoxyphenyl analogs involves tubulin, the core structure of 2-amino-2-phenylethanol (B122105) suggests potential interactions with other enzymes and receptors. The presence of both an amino group and a hydroxyl group facilitates the formation of hydrogen bonds, a key interaction in enzyme active sites and receptor binding pockets. For example, research on structurally related phenylethanolamines has indicated potential interactions with neurotransmitter systems and enzymes like tyrosinase. The amino group is often critical for this inhibitory activity. For instance, an analog lacking the amino group showed significantly lower tyrosinase inhibition compared to its amino-containing counterparts. Although specific studies on this compound's effect on these specific enzymes are not detailed in the reviewed literature, the structural motifs suggest a potential for broader biochemical modulation that warrants further investigation.

Analytical Methodologies for Research and Quantification of 2 Amino 2 3,4,5 Trimethoxyphenyl Ethanol

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is a fundamental technique for the separation, identification, and purification of components in a mixture. researchgate.net For a compound like 2-Amino-2-(3,4,5-trimethoxyphenyl)ethanol, different chromatographic methods offer distinct advantages, from rapid qualitative checks to high-resolution quantitative analysis.

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the qualitative analysis of this compound. researchgate.net It is particularly useful for monitoring the progress of chemical reactions, identifying compounds in a mixture by comparison with standards, and determining the appropriate solvent system for column chromatography. chemistryhall.comifsc.edu.br

In TLC, a stationary phase, typically silica gel coated on a plate, is used. ifsc.edu.br The separation of this compound from impurities relies on its differential partitioning between the stationary phase and the mobile phase. ifsc.edu.br The polarity of the amino and hydroxyl groups results in strong interactions with the silica gel, requiring a relatively polar solvent system to achieve migration on the TLC plate. crsubscription.com

Since the compound is colorless, visualization is achieved by using a UV lamp (if the compound is UV-active due to its aromatic ring) or by staining with a suitable reagent. ifsc.edu.br Ninhydrin is a common staining agent that reacts with the primary amino group to produce a characteristic purple or yellowish spot, allowing for sensitive detection. researchgate.netchemistryhall.com The retention factor (Rf), the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter for identification. chemistryhall.com

Table 1: Illustrative TLC Systems for Analyzing Amino Alcohols

| Stationary Phase | Mobile Phase (Solvent System) | Visualization Method | Expected Rf Range |

|---|---|---|---|

| Silica Gel 60 F254 | n-Butanol : Acetic Acid : Water (12:3:5) | Ninhydrin Spray, Heat | 0.3 - 0.6 |

| Silica Gel 60 F254 | Chloroform : Methanol (B129727) : Ammonia (80:15:1) | UV light (254 nm), Iodine Vapor | 0.4 - 0.7 |

Note: Data in this table is illustrative and based on general principles for compounds with similar functional groups.

Column chromatography is an essential technique for the purification of this compound on a larger scale than TLC. column-chromatography.com The principle is similar to TLC, involving a stationary phase (commonly silica gel or alumina) packed into a column. column-chromatography.com An appropriate solvent mixture (eluent), often determined from preliminary TLC analysis, is passed through the column to separate the target compound from starting materials, by-products, and other impurities. column-chromatography.com

The compound mixture is loaded onto the top of the column, and as the eluent flows through, components separate based on their affinity for the stationary phase. column-chromatography.com Fractions are collected sequentially and analyzed (e.g., by TLC) to identify those containing the pure desired product. For polar compounds like this compound, ion-exchange chromatography can also be an effective purification method, utilizing resins that interact with the protonated amino group. column-chromatography.comgoogle.com

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the quantitative analysis and purity determination of this compound. It offers high resolution, sensitivity, and reproducibility. nih.gov Both normal-phase and reversed-phase HPLC can be used, although reversed-phase is more common.

In a typical reversed-phase HPLC setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The trimethoxyphenyl and ethanol (B145695) backbone of the molecule provides some hydrophobicity, while the amino and hydroxyl groups add polarity. The mobile phase usually consists of a mixture of water or buffer and an organic modifier like acetonitrile or methanol. researchgate.net Detection is often achieved using a UV detector, leveraging the aromatic ring's absorbance.

For enhanced sensitivity and for analyzing complex biological matrices, pre-column derivatization is often employed. Reagents that react with the primary amine can introduce a fluorescent tag, allowing for highly sensitive fluorescence detection. sdiarticle4.comcreative-proteomics.com

Table 2: Example HPLC Parameters for Analysis of Aromatic Amino Compounds

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile |

| Gradient | 10% B to 70% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Note: This table presents typical starting conditions that would require optimization for the specific compound.

Gas Chromatography (GC) is another technique that can be used for the analysis of this compound. However, due to the compound's high polarity and low volatility stemming from the amino and hydroxyl groups, direct analysis is challenging. sigmaaldrich.comgcms.cz These polar groups can lead to poor peak shape and strong adsorption on the GC column. gcms.cz

Therefore, derivatization is almost always necessary prior to GC analysis. sigmaaldrich.com This process converts the polar -NH2 and -OH groups into less polar, more volatile derivatives, making the compound suitable for GC. sigmaaldrich.com Common derivatization techniques include silylation or acylation. After derivatization, the compound can be separated on a suitable capillary column (e.g., a nonpolar or medium-polarity column) and detected, most commonly by a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). cdc.gov

Derivatization Strategies for Enhanced Detection and Specificity

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for a specific analytical technique. sdiarticle4.com For this compound, derivatization serves to increase volatility for GC analysis and to enhance detector response (e.g., by adding a UV-absorbing or fluorescent tag) for HPLC analysis. sdiarticle4.comsigmaaldrich.com

A variety of reagents can selectively target the primary amino and hydroxyl groups present in the molecule. The choice of reagent depends on the analytical technique and the desired outcome.

For GC Analysis (Volatility Enhancement): Silylation is a common method where active hydrogens in the amino and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) group. greyhoundchrom.com Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), is another strategy to block the polar functional groups. greyhoundchrom.com

For HPLC Analysis (Detection Enhancement): To improve UV or fluorescence detection, various tagging reagents are used. O-phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol to form highly fluorescent derivatives. sdiarticle4.comthermofisher.com 9-fluorenylmethyl chloroformate (FMOC-Cl) reacts with both primary and secondary amines to produce stable, fluorescent adducts. sdiarticle4.comcreative-proteomics.com Dansyl chloride and dabsyl chloride are other classic reagents that react with amines to yield derivatives with strong UV and/or fluorescence signals. sdiarticle4.com

Table 3: Common Derivatization Reagents for Amino and Hydroxyl Groups

| Reagent | Abbreviation | Target Group(s) | Analytical Technique | Benefit |

|---|---|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Amino, Hydroxyl | GC | Increases volatility and thermal stability sigmaaldrich.com |

| Trifluoroacetic anhydride | TFAA | Amino, Hydroxyl | GC | Increases volatility greyhoundchrom.com |

| O-phthalaldehyde | OPA | Primary Amino | HPLC | Forms highly fluorescent product for sensitive detection thermofisher.com |

| 9-fluorenylmethyl chloroformate | FMOC-Cl | Primary Amino | HPLC | Forms stable, fluorescent product sdiarticle4.comcreative-proteomics.com |

Applications in Mass Spectrometry Imaging (e.g., MALDI Imaging Mass Spectrometry for Spatial Localization in Research Samples)

Mass Spectrometry Imaging (MSI) is a powerful technology that enables the visualization of the spatial distribution of molecules within a sample, such as a thin tissue section, without the need for labels. Matrix-Assisted Laser Desorption/Ionization (MALDI) Imaging Mass Spectrometry is a prominent MSI technique that has found widespread application in mapping the distribution of a diverse range of analytes, including metabolites, lipids, peptides, and proteins.

In the context of this compound, MALDI-IMS can be hypothetically employed to determine its precise location and relative abundance within a biological research sample. The process would involve coating a tissue section with a suitable matrix substance that co-crystallizes with the analyte. A laser is then directed across the sample, desorbing and ionizing both the matrix and the compound of interest. The mass spectrometer analyzes the ions from each spatial point, generating a mass spectrum. By selecting the specific mass-to-charge ratio (m/z) corresponding to this compound, a two-dimensional ion image can be constructed, revealing its distribution across the tissue.

Methodological advancements in MALDI-IMS, such as improved tissue preparation protocols and matrix deposition techniques, have enhanced the quality of spectral data. For instance, pre-washing tissue sections with solvents like ethanol can be beneficial for removing interfering substances and increasing ion yields for certain analytes. While often used for larger biomolecules, the principles of MALDI-IMS are applicable to small molecules like this compound, providing valuable insights into its localization in preclinical research models.

| Parameter | Description/Value |

|---|---|

| Instrument | MALDI Time-of-Flight (TOF) Mass Spectrometer |

| Tissue Preparation | Cryo-sectioning of research tissue sample (e.g., 12 µm thickness), thaw-mounted onto a conductive slide. |

| Pre-analysis Wash | Optional wash with 70% and 95% ethanol to remove potential interferences. |

| Matrix | Sinapinic acid or 2,5-dihydroxybenzoic acid (DHB), applied via automated sprayer. |

| Ionization Mode | Positive Ion Mode |

| Target m/z | [M+H]⁺ corresponding to this compound |

| Spatial Resolution | 50-100 µm |

Quantitative Analysis Methods

Quantitative analysis is essential for determining the concentration of this compound in various samples. This is typically achieved through spectroscopic and chromatographic techniques, which offer high sensitivity, selectivity, and accuracy.

Spectroscopic and Chromatographic Quantification Protocols

Spectroscopic Quantification: Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used technique for the quantification of compounds that possess chromophores. The aromatic ring in this compound allows it to absorb light in the UV range. According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. To quantify the compound, a calibration curve is first established by measuring the absorbance of several standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve. This method is relatively simple, rapid, and cost-effective for quantifying the compound in solution.

Chromatographic Quantification: Chromatographic techniques are powerful for separating components of a mixture and providing quantitative information. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with a detector, often a mass spectrometer (MS), are benchmark methods for the analysis of organic compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for quantifying non-volatile and thermally sensitive compounds like this compound. The compound is dissolved in a suitable solvent and injected into the HPLC system. It is then separated from other components in the sample matrix on a stationary phase (the column) by a liquid mobile phase. The retention time is characteristic of the compound under specific conditions. Quantification is achieved by integrating the area of the chromatographic peak and comparing it to a calibration curve generated from standards. Detectors like UV-Vis or mass spectrometry can be used for detection and quantification. Hydrophilic Interaction Liquid Chromatography (HILIC) is a specific type of HPLC that is particularly useful for polar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound may require derivatization to increase its volatility and thermal stability. After injection, the sample is vaporized and separated in a long capillary column. The separated components then enter the mass spectrometer, which provides mass information for identification and a signal intensity for quantification. Multiple Reaction Monitoring (MRM) can be used in GC-MS to enhance selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.

| Technique | Parameter | Description/Value |

|---|---|---|

| HPLC-UV | Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water mixture | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV detector set at the compound's λmax | |

| Quantification | Peak area integration against a standard calibration curve | |

| GC-MS | Derivatization | Silylation (e.g., with BSTFA) to increase volatility |

| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm) | |

| Carrier Gas | Helium | |

| Ionization Mode | Electron Ionization (EI), 70 eV | |

| Quantification | Selected Ion Monitoring (SIM) or MRM of characteristic ions |

Derivatization and Analog Development of 2 Amino 2 3,4,5 Trimethoxyphenyl Ethanol for Specific Academic Research Applications

Synthesis of Probe Molecules and Labeled Derivatives for Mechanistic Studies

To investigate the biological pathways and molecular targets of 2-amino-2-(3,4,5-trimethoxyphenyl)ethanol, researchers often synthesize derivatives that are labeled or function as molecular probes. These specialized molecules allow for tracking and visualization without significantly altering the compound's fundamental biochemical interactions.

Labeling Strategies: The functional groups of this compound—the primary amine and the hydroxyl group—are prime locations for the attachment of reporter groups.

Isotopic Labeling: The introduction of stable isotopes, such as Deuterium (B1214612) (²H), Carbon-13 (¹³C), or Nitrogen-15 (¹⁵N), is a common strategy. This can be achieved by using labeled starting materials during the synthesis. For instance, a reduction of a nitro group to an amine using a deuterium source would label the position adjacent to the newly formed amine. Isotopic labeling is invaluable for metabolic studies and for use in analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Fluorescent Labeling: For applications in cellular imaging, a fluorescent tag can be conjugated to the molecule. This is typically done by reacting the primary amino group with a fluorescent dye that has a reactive moiety, such as an N-hydroxysuccinimide (NHS) ester or an isothiocyanate. The choice of fluorophore depends on the specific requirements of the experiment, including desired wavelength and quantum yield.

Biotinylation: Attaching a biotin (B1667282) molecule to the primary amine creates a high-affinity probe for use in pull-down assays to identify binding partners.

The synthesis of these probes requires carefully controlled reaction conditions to ensure that the label is attached at the desired position and that the biological activity of the core molecule is preserved. The general synthetic routes, such as the condensation of 3,4,5-trimethoxybenzaldehyde (B134019) with a nitroalkane followed by reduction, can be adapted to incorporate labeled reagents.

Preparation of Stable Salts (e.g., Oxalate (B1200264) Salts) for Research Handling and Storage

The free base form of many amino alcohols can be oily, hygroscopic, or unstable, making them difficult to handle, purify, and store accurately for research purposes. Conversion into a stable, crystalline salt is a standard procedure to overcome these challenges. The oxalate salt of amino alcohols is frequently prepared due to its tendency to form well-defined, stable crystals. google.com

The preparation of this compound oxalate involves a straightforward acid-base reaction. The free base of the amino alcohol is dissolved in a suitable organic solvent, typically ethanol (B145695), and a solution of oxalic acid in the same solvent is added. google.com The resulting oxalate salt, being less soluble in the solvent, precipitates out and can be isolated by filtration. Cooling the reaction mixture can further increase the yield of the precipitated salt. google.com This process enhances the compound's stability and crystallinity, which is critical for long-term storage and for obtaining accurate measurements for research applications.

Table 1: General Conditions for Oxalate Salt Formation

| Parameter | Condition | Rationale |

|---|---|---|

| Reactants | Free base amine, Oxalic acid | Acid-base reaction to form the salt. |